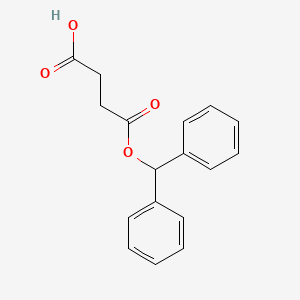

4-(Benzhydryloxy)-4-oxobutanoic acid

Overview

Description

4-(Benzhydryloxy)-4-oxobutanoic acid, commonly referred to as BHOB, is a naturally occurring carboxylic acid found in the human body. It is an important metabolite of the kynurenine pathway, which is responsible for the breakdown of tryptophan, an amino acid found in foods such as turkey, soybeans, and nuts. BHOB has been identified as a potential therapeutic target for a variety of diseases, including neurodegenerative diseases, cancer, and inflammatory conditions. It has also been studied for its potential role in the regulation of the immune system. In

Scientific Research Applications

1. Chemical Reactions and Compound Formation

4-Oxobutanoic acids, including derivatives similar to 4-(Benzhydryloxy)-4-oxobutanoic acid, have been studied for their ability to react with other compounds. In a study, the reactions of 4-oxobutanoic acids with 2-(aminophenyl)methanol were explored, leading to the formation of benzo[d]pyrrolo[2,1-b][1,3]oxazines and trihydro-5H-benzo[d]pyrrolo[2,1-b][1,3]oxazin-1-ones. These reactions are important in understanding the chemical behavior and potential applications of such compounds in synthesizing complex chemical structures (Amalʼchieva et al., 2022).

2. Synthesis of Novel Compounds

Another study focused on the novel synthesis of a surfactant containing a derivative of 4-oxobutanoic acid. The surfactant, 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, was synthesized using a copper-catalyzed cross-coupling reaction, showcasing the utility of 4-oxobutanoic acid derivatives in producing new surfactants with specific properties (Chen, Hu, & Fu, 2013).

3. Structural and Spectroscopic Analysis

4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a related compound, was synthesized and analyzed using techniques like FT-IR, NMR, and X-ray diffraction. This study highlighted the importance of these compounds in the field of spectroscopy and molecular structure analysis (Raju et al., 2015).

4. Application in Organic Synthesis

A study on the synthesis and structure of functionalized podands involved the use of 3-oxobutanoate-containing polyethers, closely related to 4-oxobutanoic acid. These compounds were used to synthesize podands with diverse applications in organic chemistry (Filatova et al., 2018).

5. Nonlinear Optical Applications

4-(((4-Aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid was studied for its potential in semiorganic nonlinear optical (NLO) applications. This research demonstrates the use of 4-oxobutanoic acid derivatives in advanced material science (Vinoth et al., 2020).

Mechanism of Action

Target of Action

It is a benzhydryl compound , and similar compounds, such as Diphenylpyraline, act by competing with histamine for H1-receptor sites on effector cells .

Mode of Action

If we consider its similarity to other benzhydryl compounds, it might interact with its targets (like h1-receptor sites) and compete with histamine, reducing the effects of histamine and leading to a temporary reduction of allergy symptoms .

Biochemical Pathways

Similar compounds like diphenylpyraline used in allergy treatment act by competing with histamine for h1-receptor sites on effector cells . This suggests that 4-(Benzhydryloxy)-4-oxobutanoic acid might affect histamine-related biochemical pathways.

Pharmacokinetics

Pharmacokinetics describes how a drug moves into, through, and out of the body, tracking its absorption, distribution, metabolism, and excretion (or ADME), which together control the concentration of the drug in the body over time .

Result of Action

Similar compounds like diphenylpyraline used in allergy treatment act by competing with histamine for h1-receptor sites on effector cells . This suggests that this compound might have a similar effect, leading to a temporary reduction of allergy symptoms.

Action Environment

The environment can influence the pharmacokinetics and pharmacodynamics of a drug, affecting its absorption, distribution, metabolism, and excretion, as well as its interaction with target sites in the body .

Properties

IUPAC Name |

4-benzhydryloxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-15(19)11-12-16(20)21-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACQCLITHIDPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

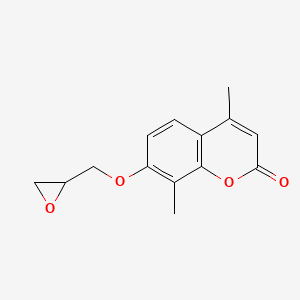

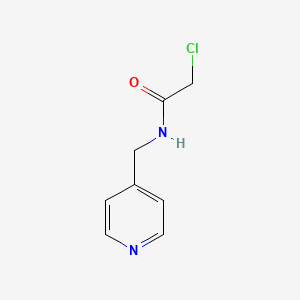

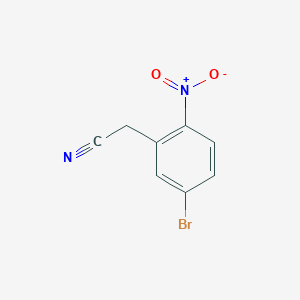

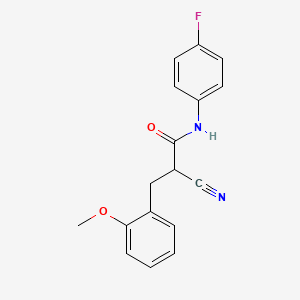

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aS)-rel-tert-Butyl 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3033891.png)

![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3033893.png)

![3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3033903.png)